![molecular formula C23H29NO6 B1624567 Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside CAS No. 85193-92-6](/img/structure/B1624567.png)
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Overview
Description
“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is a biomedical compound used in proteomics research . It is used in the research of malignant neoplasms, bacterial infestations, and afflictions caused by viruses . It is also a foundational substrate in the fabrication of glycosides and glycoconjugates .
Synthesis Analysis
The synthesis of “Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” involves the use of a glycosylating agent in which the three hydroxyl groups are blocked with protecting groups of differing “persistence”. This makes it useful in the synthesis of oligosaccharides containing highly branched 2-acetamido-2-deoxy-D-glucosyl .Molecular Structure Analysis
The molecular formula of “Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is C23H29NO6 . The InChI code is 1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1 .Chemical Reactions Analysis
“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is used as a foundational substrate in the fabrication of glycosides and glycoconjugates . It is also used in developing drug delivery modalities .Physical And Chemical Properties Analysis
“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” has a molecular weight of 415.49 . The storage temperature is 28 C .Scientific Research Applications
Synthesis and Derivatization Techniques
The synthesis of Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside and its derivatives is foundational for the development of complex sugar molecules. Studies have demonstrated methods for synthesizing related compounds and derivatives, showcasing the versatility of these molecules in synthetic chemistry. For instance, Hasegawa et al. (1978) detailed a synthesis route for 2-acetamido-2-deoxy-5-thio-d-glucopyranose starting from a similar methyl glucopyranoside derivative, emphasizing the compound's utility in synthesizing sulfur-containing sugars (Hasegawa, Kawai, Kasugai, & Kiso, 1978).
Adjuvant Activity and Immunological Applications
Research on derivatives of Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside has explored their potential in immunology, particularly as adjuvants. Merser et al. (1975) synthesized compounds with structural similarities, investigating their adjuvant activity, which is pivotal for vaccine development. This study provides insights into the smallest adjuvant active structure, demonstrating the compound's significance in enhancing immune responses (Merser, Sinaÿ, & Adam, 1975).
Future Directions
“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is an indispensable biomedical compound, finding its application in the research of malignant neoplasms, bacterial infestations, as well as afflictions caused by viruses . It proves invaluable as a foundational substrate in the fabrication of glycosides and glycoconjugates . Therefore, it can be inferred that it will continue to be used in biomedical research and drug development.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMMSHWVBSCKK-JLMDMGSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458572 | |
Record name | Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside | |
CAS RN |
85193-92-6 | |
Record name | Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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